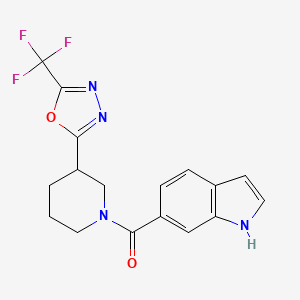

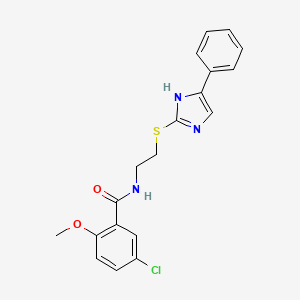

(1H-indol-6-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . As a core structure, indole is found in many important natural products, such as tryptophan and auxins . Oxadiazoles are another type of heterocyclic compound that are known for their various biological activities .

Synthesis Analysis

The synthesis of indole and oxadiazole derivatives is a well-studied field. Indole can be synthesized through various methods including Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis . Oxadiazoles can be synthesized from carboxylic acids, amides, or nitriles .Molecular Structure Analysis

Indole is a fused bicyclic molecule, made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .Chemical Reactions Analysis

Indole is known to undergo electrophilic substitution, mainly at position 3, which is the most nucleophilic . Oxadiazoles can act as ligands for metal catalysts, and can also undergo various reactions to form other heterocyclic compounds .Physical And Chemical Properties Analysis

Indole is a solid at room temperature, with a melting point of around 52 °C. It has a strong, unpleasant odor . The physical and chemical properties of oxadiazoles depend on their exact substitution pattern .Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis and characterization of indole-based 1,3,4-oxadiazoles, including compounds related to (1H-indol-6-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, demonstrating their potential in antimicrobial activities. These compounds have been tested for antibacterial and antifungal activities, showing promising results (Nagarapu & Pingili, 2014). Similarly, derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, closely related to the compound , have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, with some showing significant antimicrobial activity (Mallesha & Mohana, 2014).

Structural and Theoretical Studies

The structural and theoretical aspects of similar compounds have been extensively studied. For example, the thermal, optical, and etching properties, along with structural studies and theoretical calculations of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, provide insights into the molecular structure and interactions of these types of compounds (Karthik et al., 2021).

Antiproliferative and Biological Activities

Another area of interest is the antiproliferative activity of related compounds. For instance, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was prepared and evaluated for antiproliferative activity, demonstrating the potential use of these compounds in cancer research (Prasad et al., 2018). Also, the synthesis and antimicrobial activity of new pyridine derivatives, including indole-based compounds, have been explored for their potential in treating infections and diseases (Patel et al., 2011).

Antagonist Activity

Furthermore, some derivatives of the compound have been investigated for their antagonist activity. For example, molecular interaction studies of compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which share a structural similarity, have been conducted to understand their binding and interaction with receptors (Shim et al., 2002).

Synthesis and Chemical Properties

The synthesis and characterization of these compounds, including the process and intermediates, are crucial for understanding their potential applications in various fields of science (Zheng Rui, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1H-indol-6-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O2/c18-17(19,20)16-23-22-14(26-16)12-2-1-7-24(9-12)15(25)11-4-3-10-5-6-21-13(10)8-11/h3-6,8,12,21H,1-2,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYRVPYAWVRKBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)C4=NN=C(O4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-indol-6-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365076.png)

![7-Fluoro-2-methyl-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2365078.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide](/img/structure/B2365083.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)

![3-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2365090.png)

![2-[(2-Carboxyethyl)amino]butanedioic acid](/img/structure/B2365094.png)